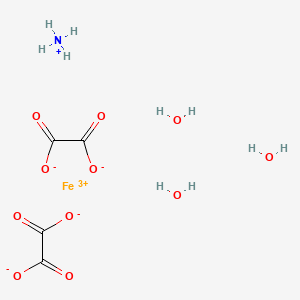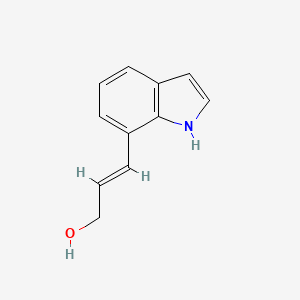
Hydroxyquinidine gluconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyquinidine gluconate is a derivative of quinidine, which is an alkaloid derived from the bark of the Cinchona tree. Quinidine is known for its antiarrhythmic properties and is used to treat various cardiac arrhythmias. This compound is a metabolite of quinidine and shares similar pharmacological properties, making it useful in the management of certain cardiac conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hydroxyquinidine gluconate involves the hydroxylation of quinidine. This can be achieved through various chemical reactions, including catalytic hydrogenation or enzymatic hydroxylation. The reaction conditions typically involve the use of catalysts such as palladium on carbon or enzymes like cytochrome P450 .
Industrial Production Methods: Industrial production of this compound involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxyquinidine gluconate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into quinidine N-oxide.
Reduction: Reduction reactions can revert this compound back to quinidine.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Quinidine N-oxide.
Reduction: Quinidine.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Hydroxyquinidine gluconate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of alkaloid derivatives.
Biology: Investigated for its effects on cellular ion channels and its potential role in modulating cellular functions.
Medicine: Employed in the treatment of cardiac arrhythmias and studied for its potential use in other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
Hydroxyquinidine gluconate exerts its effects primarily by blocking sodium and potassium channels in cardiac cells. This action prolongs the action potential and refractory period of the cardiac cells, thereby stabilizing the cardiac rhythm. The compound targets specific ion channels and pathways involved in cardiac electrophysiology, making it effective in managing arrhythmias .
Vergleich Mit ähnlichen Verbindungen
Quinidine: The parent compound, used for similar therapeutic purposes.
Quinine: Another alkaloid from the Cinchona tree, primarily used as an antimalarial agent.
Hydroquinidine: A stereoisomer of quinidine with similar antiarrhythmic properties.
Uniqueness: Hydroxyquinidine gluconate is unique due to its specific hydroxylation, which imparts distinct pharmacokinetic and pharmacodynamic properties. It has a larger volume of distribution and a longer elimination half-life compared to quinidine, making it a valuable alternative in certain clinical scenarios .
Eigenschaften
CAS-Nummer |
18253-58-2 |
|---|---|
Molekularformel |
C26H38N2O9 |
Molekulargewicht |
522.6 g/mol |
IUPAC-Name |
(S)-[(4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C20H26N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19?,20-;2-,3-,4+,5-/m01/s1 |
InChI-Schlüssel |
LFDHHWHDYXAPIG-OSPZJNBRSA-N |
Isomerische SMILES |
CC[C@H]1CN2CC[C@H]1CC2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
Kanonische SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Synonyme |
Hydroxyquinidine gluconate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


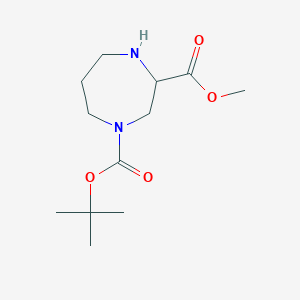
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)
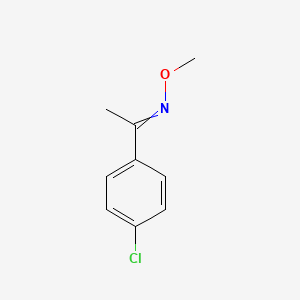
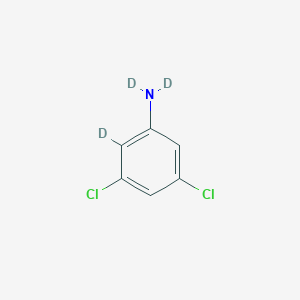
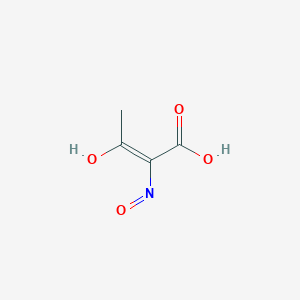
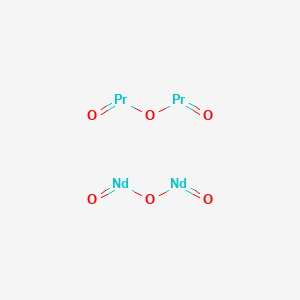
![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)
